

## Application of Ruthenium(III) Compounds in Drug Delivery Systems: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ruthenium (Ru) complexes, particularly those in the +3 oxidation state (Ru(III)), have emerged as a promising class of metallodrugs for cancer therapy. Their unique physicochemical properties, including variable coordination geometries, ligand exchange kinetics, and redox potential, offer advantages over traditional platinum-based drugs, such as reduced toxicity and a different spectrum of activity. However, the clinical translation of Ru(III) compounds is often hampered by challenges related to their solubility, stability, and targeted delivery. To overcome these limitations, various drug delivery systems (DDS) are being explored to enhance the therapeutic efficacy of Ru(III) complexes. This document provides detailed application notes and protocols for the formulation and evaluation of Ru(III) compound-based drug delivery systems.

## **Data Presentation**

The following tables summarize key quantitative data for various Ru(III)-based drug delivery systems, providing a comparative overview of their physicochemical properties and drug loading characteristics.

Table 1: Physicochemical Properties of Ru(III)-Based Nanoparticles



Delivery System	Ru(III) Compound	Polymer/Lip id Matrix	Particle Size (nm)	Zeta Potential (mV)	Reference
Liposomes	AziRu	DOTAP	~100	Not Reported	[1]
Liposomes	RuPy	PC/Chol/DSP E-PEG2000	~100	Not Reported	[2]
Liposomes	RuPyTry	PC/Chol/DSP E-PEG2000	~100	Not Reported	[2]
Nanoparticles	Ru-TOA	Amphiphile I	26.7 - 104.2	Not Reported	[3]
Nanoparticles	Ru-Benza	Amphiphile I	~10	Not Reported	[3]
Nanoparticles	2b	Self- assembled	~50	~ -15	[4]

Table 2: Drug Loading and Encapsulation Efficiency of Ru(III)-Based Nanoparticles

Delivery System	Ru(III) Compound	Drug Loading (%)	Encapsulation Efficiency (%)	Reference
Liposomes	RuPy	Not Reported	Not Reported	[2]
Liposomes	RuPyTry	Not Reported	Not Reported	[2]
Polymeric Nanoparticles	Ru(II) polypyridyl complex	up to 68% w/w	Near-quantitative	[5]
Silica Nanoparticles	Ru1, Ru2, Ru3	Not Reported	Variable	[6]
Liposomes	Ru-complex	4%	Not Reported	[7]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involved in the development and evaluation of Ru(III)-based drug delivery systems.



# Protocol 1: Synthesis of Ru(III) Complex-Loaded Liposomes

This protocol describes the preparation of liposomes encapsulating a Ru(III) complex using the thin-film hydration method.[8]

#### Materials:

- Ru(III) complex (e.g., AziRu)[9]
- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or other suitable lipids[1]
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- · Dynamic Light Scattering (DLS) instrument

### Procedure:

- Lipid Film Formation:
  - Dissolve the Ru(III) complex and the lipid(s) (e.g., DOTAP) in chloroform at a desired molar ratio (e.g., 30:70 Ru complex:lipid).[9]
  - In a round-bottom flask, evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner surface of the flask.
  - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:



- Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. The volume of PBS should be sufficient to achieve the desired final lipid concentration.
- Allow the mixture to hydrate for a specified time (e.g., 1 hour) at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

### Extrusion:

- To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
- Perform the extrusion for a set number of cycles (e.g., 11-21 times) to ensure a narrow size distribution.
- Characterization:
  - Determine the particle size and zeta potential of the prepared liposomes using a DLS instrument.

## Protocol 2: Synthesis of Ru(III) Complex-Loaded Polymeric Nanoparticles

This protocol outlines a general procedure for the preparation of polymeric nanoparticles encapsulating a Ru(III) complex via nanoprecipitation.[10]

- Ru(III) complex
- Biodegradable polymer (e.g., PLGA-PEG)
- Organic solvent (e.g., acetonitrile)
- Aqueous solution (e.g., deionized water)
- Magnetic stirrer



Dialysis membrane (appropriate molecular weight cut-off)

#### Procedure:

- Organic Phase Preparation:
  - Dissolve the Ru(III) complex and the polymer (e.g., PLGA-PEG) in the organic solvent.
- Nanoprecipitation:
  - Under magnetic stirring, add the organic phase dropwise to the aqueous solution. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the Ru(III) complex and forming nanoparticles.
- Solvent Evaporation and Purification:
  - Continue stirring the suspension to allow for the evaporation of the organic solvent.
  - Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the remaining organic solvent and any unencapsulated drug.
- Characterization:
  - Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

# Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol describes how to quantify the amount of Ru(III) complex loaded into nanoparticles.

- Ru(III)-loaded nanoparticle suspension
- Centrifuge or ultrafiltration device



- UV-Vis spectrophotometer or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
- Lyophilizer (optional)

#### Procedure:

- Separation of Free Drug:
  - Separate the nanoparticles from the aqueous phase containing unencapsulated drug by centrifugation or ultrafiltration.
- Quantification of Free Drug:
  - Measure the concentration of the Ru(III) complex in the supernatant/filtrate using a preestablished calibration curve with a UV-Vis spectrophotometer or by quantifying the ruthenium content using ICP-MS.
- Quantification of Total Drug:
  - To determine the total amount of drug, dissolve a known amount of lyophilized nanoparticles or a known volume of the nanoparticle suspension in a suitable solvent to release the encapsulated drug.
  - Measure the concentration of the Ru(III) complex as described above.
- Calculations:
  - Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
  - Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x
     100

## **Protocol 4: In Vitro Drug Release Study**

This protocol details a dialysis-based method to evaluate the in vitro release kinetics of a Ru(III) complex from nanoparticles.[11][12]



- Ru(III)-loaded nanoparticle suspension
- Dialysis membrane tubing (with an appropriate molecular weight cut-off to retain nanoparticles but allow free drug to pass through)
- Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)
- Shaking incubator or water bath
- UV-Vis spectrophotometer or ICP-MS

### Procedure:

- Preparation:
  - Place a known volume of the nanoparticle suspension into a dialysis bag.
  - Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium in a container.
- Incubation:
  - Place the container in a shaking incubator or water bath at 37°C with constant agitation.
- Sampling:
  - At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
  - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Quantification:
  - Analyze the concentration of the released Ru(III) complex in the collected samples using UV-Vis spectrophotometry or ICP-MS.



- Data Analysis:
  - Calculate the cumulative percentage of drug released at each time point and plot it against time.

## **Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)**

This protocol describes the MTT assay to assess the cytotoxicity of Ru(III) complex-loaded nanoparticles against cancer cells.

#### Materials:

- Cancer cell line (e.g., MCF-7, A549)
- Cell culture medium and supplements
- 96-well plates
- Ru(III)-loaded nanoparticles and corresponding empty nanoparticles (placebo)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Microplate reader

## Procedure:

- Cell Seeding:
  - Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment:
  - Treat the cells with serial dilutions of the Ru(III)-loaded nanoparticles, empty nanoparticles, and the free Ru(III) complex for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.



### • MTT Addition:

- After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- Formazan Solubilization:
  - Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- · Absorbance Measurement:
  - Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the untreated control.
  - Determine the IC50 value (the concentration that inhibits 50% of cell growth).

## **Protocol 6: Cellular Uptake Study (ICP-MS)**

This protocol outlines the quantification of cellular uptake of Ru(III)-loaded nanoparticles using ICP-MS.[13]

- · Cancer cell line
- 6-well plates or culture flasks
- Ru(III)-loaded nanoparticles
- PBS
- Trypsin-EDTA
- Concentrated nitric acid (trace metal grade)



ICP-MS instrument

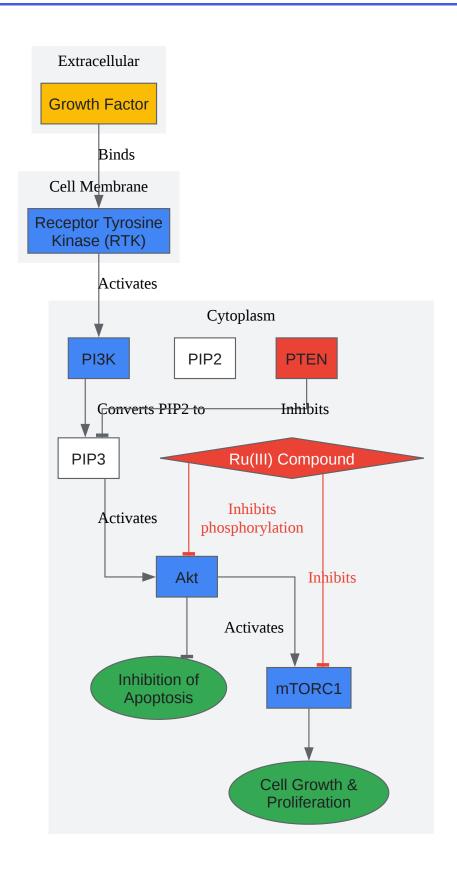
#### Procedure:

- · Cell Seeding and Treatment:
  - Seed cells in 6-well plates or culture flasks and allow them to adhere.
  - Treat the cells with the Ru(III)-loaded nanoparticles at a specific concentration for a defined period.
- Cell Harvesting and Lysis:
  - After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.
  - Harvest the cells by trypsinization and count them.
  - Lyse the cell pellet with concentrated nitric acid.
- · Sample Preparation and Analysis:
  - Dilute the digested cell lysate with deionized water to a suitable volume.
  - Analyze the ruthenium content in the samples using ICP-MS against a standard calibration curve.
- Data Analysis:
  - Calculate the amount of ruthenium per cell or per milligram of cellular protein.

# Visualizations Signaling Pathways

Ruthenium complexes have been shown to exert their anticancer effects through the modulation of various signaling pathways. The PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth, is a common target.[8][9][14]





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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Ru(III) compounds.



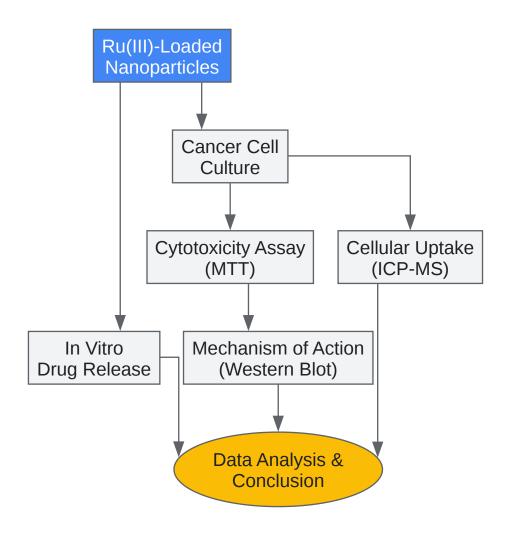
## **Experimental Workflows**

The following diagrams illustrate typical experimental workflows for the synthesis and evaluation of Ru(III)-based drug delivery systems.



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Caption: General workflow for the synthesis and characterization of Ru(III)-loaded nanoparticles.



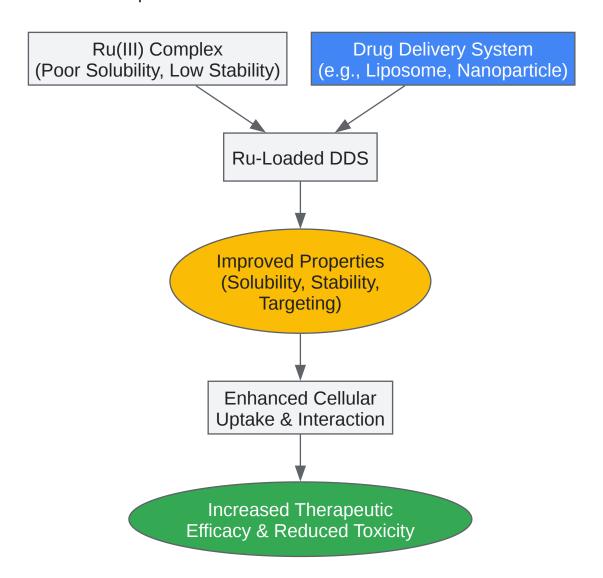
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Caption: Workflow for the in vitro evaluation of Ru(III)-loaded nanoparticles.

## **Logical Relationships**

The design and application of Ru(III)-based drug delivery systems involve a logical progression from formulation to therapeutic effect.



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Caption: Logical relationship from Ru(III) complex to enhanced therapeutic effect via DDS.

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